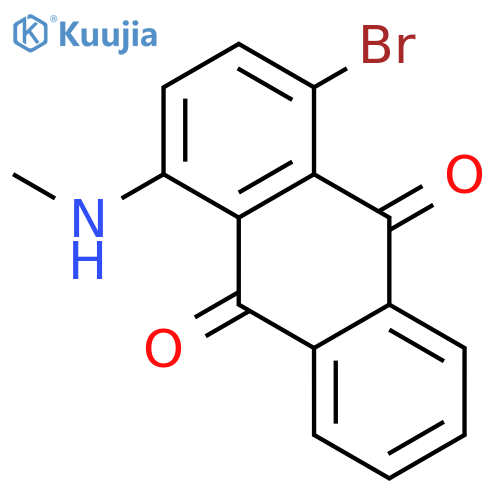Cas no 128-93-8 (1-Bromo-4-(methylamino)anthracene-9,10-dione)

128-93-8 structure
商品名:1-Bromo-4-(methylamino)anthracene-9,10-dione
1-Bromo-4-(methylamino)anthracene-9,10-dione 化学的及び物理的性質
名前と識別子
-
- 1-Bromo-4-(methylamino)anthracene-9,10-dione
- 1-BROMO-4-METHYLAMINO-ANTHRAQUINONE
- 1-METHYLAMINO-4-BROMO ANTHRAQUINONE
- 4-BROMO-1-(METHYLAMINO)ANTHRAQUINONE
- 1-bromo-4-(methylamino)-10-anthracenedione
- 1-bromo-4-(methylamino)-anthraquinon
- 1-Bromo-4-methylamino-9,10-anthracenedione
- 1-Methylamine-4-Bromoanthraquinone
- 1-methylamino-4-bromanthrachinon
- 1-Bromo-4-(methylamino)anthraquinone
- 1-(Methylamino)-4-bromoanthraquinone
- 1-Brom-4-methylamino-anthrachinon
- 1-bromo-4-(methylamino)-9,10-anthracenedione
- 4-bromo-1-methylaminoanthraquinone
- ANTHRAQUINONE,1-BROMO-4-(METHYLAMINO)
- EINECS 204-920-5
- 4-Bromo-1-(methylamino)-anthraquinone
- 1-MethylaMino-4-broM
- 4-Bromo-1-(methylamine)anthraquinone
- Anthraquinone, 1-MethylaMino-4-broMo-
- FT-0631754
- Z56827699
- 4-methylamino-1-bromo anthraquinone
- AC-10688
- MFCD00035691
- IIPRUQZTMZETSL-UHFFFAOYSA-N
- AI3-18875
- 4-14-00-00443 (Beilstein Handbook Reference)
- NSC39941
- BRN 1843336
- DTXSID4059590
- WLN: L C666 BV IVJ DE GM1
- 128-93-8
- NSC-39941
- 1-bromo-4-(methylamino)anthra-9,10-quinone
- UNE5XB7QKP
- EN300-02750
- NS00024063
- AMY2700
- AKOS000116082
- SCHEMBL968385
- 1-methylamino-4-bromoanthraquinone
- 1-methylamino-4bromo-anthraquinone
- BS-50147
- E85241
- 1-Methylamino-4-bromanthrachinon [Czech]
- 1-Methylamino- 4-Bromanthrachinon
- 9, 1-bromo-4-(methylamino)-
- ANTHRAQUINONE, 1-BROMO-4-(METHYLAMINO)-
- 4-Bromo-1-methylamino anthraquinone
- A805881
- NSC 39941
- UNII-UNE5XB7QKP
- 1-bromo-4-(methylamino)-9,10-dihydroanthracene-9,10-dione
- 9,10-Anthracenedione, 1-bromo-4-(methylamino)-
- DB-041912
- STK035943
- 204-920-5
- DTXCID0033914
-
- MDL: MFCD00035691
- インチ: InChI=1S/C15H10BrNO2/c1-17-11-7-6-10(16)12-13(11)15(19)9-5-3-2-4-8(9)14(12)18/h2-7,17H,1H3
- InChIKey: IIPRUQZTMZETSL-UHFFFAOYSA-N
- ほほえんだ: CNC1=C2C(=C(C=C1)Br)C(=O)C3=CC=CC=C3C2=O
計算された属性
- せいみつぶんしりょう: 314.98900
- どういたいしつりょう: 314.989
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 398
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 46.2A^2
- ひょうめんでんか: 0
- 互変異性体の数: 4
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.5512 (rough estimate)
- ゆうかいてん: 195.5°C
- ふってん: 510.1 °C at 760 mmHg
- フラッシュポイント: 262.3 °C
- 屈折率: 1.6320 (estimate)
- PSA: 46.17000
- LogP: 3.33920
- ようかいせい: 使用できません
1-Bromo-4-(methylamino)anthracene-9,10-dione セキュリティ情報
- 危険物輸送番号:2927
- セキュリティの説明: S26; S36/37/39
-
危険物標識:


- ちょぞうじょうけん:倉庫の換気と低温乾燥
- リスク用語:R20/21/22; R34
1-Bromo-4-(methylamino)anthracene-9,10-dione 税関データ
- 税関コード:2922399090
- 税関データ:
中国税関コード:
2922399090概要:
2922399090他のアミノアルデヒドアミノケトン及びその塩(アミノキノン及びその塩を含み、酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922399090その他のアミノアルデヒド、アミノケトン、アミノキノン、但し1種以上の酸素官能基を含有する場合を除く、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
1-Bromo-4-(methylamino)anthracene-9,10-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1019270-250mg |
1-Bromo-4-(methylamino)anthracene-9,10-dione |
128-93-8 | 97% | 250mg |
¥1323 | 2023-04-16 | |
| eNovation Chemicals LLC | Y1012936-1kg |
1-Methylamino-4-bromo anthraquinone |
128-93-8 | 97.0% | 1kg |
$720 | 2024-06-05 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B124336-10mg |
1-Bromo-4-(methylamino)anthraquinone |
128-93-8 | 10mg |
¥831.00 | 2021-05-24 | ||
| Chemenu | CM374058-250mg |
1-Bromo-4-(methylamino)anthracene-9,10-dione |
128-93-8 | 95%+ | 250mg |
$105 | 2022-06-13 | |
| Chemenu | CM374058-500mg |
1-Bromo-4-(methylamino)anthracene-9,10-dione |
128-93-8 | 95%+ | 500mg |
$161 | 2022-06-13 | |
| abcr | AB465302-1g |
1-Bromo-4-methylamino-anthraquinone; . |
128-93-8 | 1g |
€85.00 | 2024-04-19 | ||
| 1PlusChem | 1P000Y4X-100g |
9,10-Anthracenedione, 1-bromo-4-(methylamino)- |
128-93-8 | 95% | 100g |
$90.00 | 2023-12-25 | |
| Crysdot LLC | CD12155522-5g |
1-Bromo-4-(methylamino)anthracene-9,10-dione |
128-93-8 | 95+% | 5g |
$671 | 2024-07-23 | |
| Cooke Chemical | BD8837855-500g |
1-Bromo-4-(methylamino)anthracene-9,10-dione |
128-93-8 | 95% | 500g |
RMB 1238.40 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1019270-100mg |
1-Bromo-4-(methylamino)anthracene-9,10-dione |
128-93-8 | 97% | 100mg |
¥793 | 2023-04-16 |
1-Bromo-4-(methylamino)anthracene-9,10-dione 関連文献
-
Lili Wu,Alexandra Navrotsky Phys. Chem. Chem. Phys. 2016 18 10116
-
G. McKay,M. S. Otterburn,A. M. Ure,David B. Harper,Frank Glockling,A. Cuthbertson,E. Robinson,J. D. Cooke,J. G. Parker Anal. Proc. 1980 17 406
-
3. Acidity of hydrocarbons. Ionisation constants for some substituted 9-phenylfluorenesAnthony F. Cockerill,John E. Lamper J. Chem. Soc. B 1971 503
128-93-8 (1-Bromo-4-(methylamino)anthracene-9,10-dione) 関連製品
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:128-93-8)1-Methylamino-4-bromo anthraquinone

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ